KL140061A-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

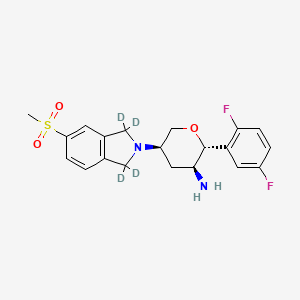

C20H22F2N2O3S |

|---|---|

Molekulargewicht |

412.5 g/mol |

IUPAC-Name |

(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(1,1,3,3-tetradeuterio-5-methylsulfonylisoindol-2-yl)oxan-3-amine |

InChI |

InChI=1S/C20H22F2N2O3S/c1-28(25,26)16-4-2-12-9-24(10-13(12)6-16)15-8-19(23)20(27-11-15)17-7-14(21)3-5-18(17)22/h2-7,15,19-20H,8-11,23H2,1H3/t15-,19+,20-/m1/s1/i9D2,10D2 |

InChI-Schlüssel |

OSDYAQWRTJJSON-LWERDXOBSA-N |

Isomerische SMILES |

[2H]C1(C2=C(C=C(C=C2)S(=O)(=O)C)C(N1[C@@H]3C[C@@H]([C@H](OC3)C4=C(C=CC(=C4)F)F)N)([2H])[2H])[2H] |

Kanonische SMILES |

CS(=O)(=O)C1=CC2=C(CN(C2)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N)C=C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling KL140061A-d4: A Technical Guide to a Novel Anti-HIV Agent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the identity, primary function, and mechanism of action of the research compound initially identified as KL140061A-d4. Our investigation reveals this compound to be a deuterated form of KP-1461, a prodrug for the novel anti-HIV agent KP-1212. The primary function of KP-1212 in research is to act as a viral mutagen, a groundbreaking approach to antiretroviral therapy that aims to induce "lethal mutagenesis" in HIV.

Core Compound Identification and Function

Initial inquiries into "this compound" did not yield direct results. However, analysis of the nomenclature, particularly the "-d4" suffix, suggested a deuterated form of a parent compound. Subsequent research identified the parent compound as KP-1461 .

KP-1461 is a prodrug that, once administered, metabolizes into its active form, KP-1212 (also known as 5,6-dihydro-5-aza-2'-deoxycytidine). Unlike conventional antiretroviral drugs that inhibit viral replication, KP-1212 is designed to be incorporated into the replicating HIV genome by the viral reverse transcriptase. Its unique chemical structure causes it to be a poor substrate for human DNA polymerases, thereby minimizing effects on the host's DNA[1].

The primary research function of KP-1212 is to serve as a viral decay accelerator . It achieves this by increasing the natural mutation rate of HIV beyond a sustainable threshold, leading to a cascade of non-viable viral progeny and eventual collapse of the viral population[2].

Mechanism of Action: Lethal Mutagenesis via Tautomerism

The mutagenic properties of KP-1212 stem from its ability to exist in multiple tautomeric forms. Tautomers are structural isomers of chemical compounds that readily interconvert. In the case of KP-1212, its nucleobase can exist in different forms, allowing it to ambiguously base-pair with both guanine (G) and adenine (A) during reverse transcription.

This tautomeric flexibility leads to the incorporation of incorrect nucleotides into the newly synthesized viral DNA. Specifically, KP-1212 primarily induces G-to-A and A-to-G transition mutations[3]. The accumulation of these mutations across the viral genome with each replication cycle eventually leads to an "error catastrophe," rendering the virus non-infectious[4].

The following diagram illustrates the proposed mechanism of action:

Quantitative Data Summary

The following tables summarize key quantitative data gathered from preclinical and clinical studies of KP-1461 and KP-1212.

Table 1: In Vitro Anti-HIV Activity of KP-1212

| Parameter | Value | Cell Line | HIV Strain | Reference |

| EC50 | 10 nmol·L-1 | - | - | [5] |

EC50 (50% effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect in vitro.

Table 2: Pharmacokinetic Parameters of KP-1461 and KP-1212 in Humans (Phase I/II Trials)

| Parameter | KP-1461 | KP-1212 | Study Population | Reference |

| Half-life (t1/2) | 1.5 h | - | HIV-infected | [2] |

| Trough Concentration (Cmin) | 89 - 134 ng/mL | 34 - 55 ng/mL | HIV-infected | [2][6] |

Pharmacokinetic parameters were determined following administration of KP-1461.

Table 3: Mutation Frequency in HIV-1 Genome from Clinical Trial Participants

| Mutation Type | Observation | p-value | Treatment Duration | Reference |

| Private Mutations | Increased vs. controls | 0.038 | 56 days | [3][4] |

| Private Mutations | Increased vs. controls | 0.002 | 124 days | [3][4] |

| A-to-G and G-to-A | Excess observed | 0.01 | - | [3] |

| T-to-C and C-to-T | Lesser excess observed | 0.09 | - | [3] |

Data from a Phase II clinical trial of KP-1461 in HIV-1 infected individuals.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used in the evaluation of KP-1461 and KP-1212.

Protocol 1: In Vitro Anti-HIV Activity Assay (General)

This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of an antiviral compound.

-

Cell Culture: C8166 cells, a human T-cell line, are cultured in an appropriate medium.

-

Virus Infection: Cells are infected with a known multiplicity of infection (M.O.I.) of an HIV-1 laboratory strain.

-

Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., KP-1212) or a vehicle control (DMSO).

-

Incubation: The treated and infected cells are incubated for a set period, typically 72 hours.

-

Assessment of Cytopathic Effect (CPE): The extent of virus-induced cell death (CPE) is observed and quantified using light microscopy.

-

Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits the viral CPE by 50%.

Protocol 2: Clinical Trial Protocol for KP-1461 (Phase I/II Overview)

This provides a general workflow for the initial clinical evaluation of KP-1461.

Phase I Studies (e.g., NCT00129194): These studies were typically double-blind, placebo-controlled, and involved single or escalating doses in both non-HIV-infected and highly antiretroviral-experienced HIV-infected adults. The primary objectives were to assess safety and tolerability, with secondary objectives including pharmacokinetic analysis[7][8].

Phase IIa "Mechanism Validation" Study (e.g., NCT00504452): This was an open-label, single-arm, multicenter study to evaluate the safety, tolerability, and efficacy of KP-1461 as monotherapy in antiretroviral-experienced, HIV-1-infected subjects over a longer duration (e.g., 124 days). The primary endpoint was safety and tolerability, while secondary endpoints included virologic and immunologic efficacy.

Protocol 3: Determination of Tautomeric Forms by 2D IR Spectroscopy (Conceptual)

-

Sample Preparation: A solution of KP-1212 is prepared in a suitable solvent, often D2O to minimize interference from water's vibrational modes.

-

Spectroscopic Measurement: Two-dimensional infrared (2D IR) spectroscopy is employed. This technique uses a series of ultrashort infrared laser pulses to excite the molecules and measure the vibrational couplings between different chemical bonds.

-

Data Analysis: The resulting 2D IR spectrum shows cross-peaks that indicate which vibrational modes are coupled. The patterns of these cross-peaks are unique to specific tautomeric forms.

-

Interpretation: By analyzing the cross-peak patterns, researchers can identify and quantify the different tautomers of KP-1212 present in the solution under physiological conditions. This method provides direct evidence for the existence of the multiple tautomers responsible for its mutagenic activity.

Conclusion

This compound is a deuterated analog of KP-1461, a prodrug for the innovative anti-HIV agent KP-1212. The primary function of KP-1212 in research is to induce lethal mutagenesis in HIV by leveraging its unique tautomeric properties to introduce errors during reverse transcription. While clinical trials have demonstrated the safety of KP-1461 and validated its mechanism of action by showing an altered mutation spectrum in HIV from treated individuals, they did not show a reduction in viral load in the short term. Further research and development of this novel therapeutic approach are warranted to explore its full potential in the long-term management of HIV infection.

References

- 1. Forced mutations doom HIV | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 2. Safety, Tolerability, and Efficacy of KP-1461 as Monotherapy for 124 Days in Antiretroviral-Experienced, HIV Type 1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutation of HIV-1 genomes in a clinical population treated with the mutagenic nucleoside KP1461 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutation of HIV-1 Genomes in a Clinical Population Treated with the Mutagenic Nucleoside KP1461 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Safety, Tolerability, and Pharmacokinetics of KP-1461 in Phase I Clinical Studies: A Single Oral Dose Study in Non-HIV-Infected Adults, and a 14-Day Dose-Escalating Study in Highly Antiretroviral-Experienced HIV-Infected Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

A Technical Guide to the Mechanism and Application of Deuterated Internal Standards in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the foundational principles and practical applications of deuterated internal standards in quantitative mass spectrometry. While specific data for a compound designated "KL140061A-d4" is not publicly available, this guide will elucidate the core mechanism of action using the well-established principles of isotope dilution mass spectrometry, applicable to any deuterated internal standard.

The Foundational Principle: Isotope Dilution

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), achieving precision and accuracy is paramount.[1] Variability can arise from multiple stages of the analytical process, including sample extraction, matrix effects, injection volume inconsistencies, and fluctuations in ionization efficiency.[1] A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] This mass modification allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical workflow.[1]

The core of its mechanism of action lies in the principle of isotope dilution. A known quantity of the deuterated internal standard is added to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process. The ratio of the analyte's signal to the internal standard's signal is then measured. Because both the analyte and the internal standard are subject to the same sources of error, the ratio of their signals remains constant, even if the absolute signals fluctuate. This effectively normalizes the data, correcting for procedural inconsistencies and leading to highly reliable and reproducible quantitative results.[1]

Key Advantages of Deuterated Internal Standards

The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry for several key reasons:

-

Co-elution with the Analyte: Since the deuterated standard has nearly identical chemical properties to the analyte, it will co-elute during chromatographic separation.[2] This is crucial for correcting matrix effects, where other molecules in the sample can suppress or enhance the ionization of the analyte.

-

Similar Extraction Recovery: The deuterated standard will have the same extraction efficiency from the biological matrix as the analyte.[2]

-

Correction for Ionization Variability: Both the analyte and the internal standard will experience similar ionization suppression or enhancement in the mass spectrometer's ion source.[2][3]

-

Improved Precision and Accuracy: By compensating for various sources of error, deuterated internal standards significantly enhance the precision and accuracy of the analytical method.[3]

Experimental Workflow and Protocols

The following represents a generalized experimental protocol for the use of a deuterated internal standard in a typical pharmacokinetic study.

Materials and Reagents

| Component | Specification | Purpose |

| Analyte | Certified Reference Material | The compound to be quantified. |

| Deuterated Internal Standard | e.g., Analyte-d4 | For normalization. |

| Biological Matrix | e.g., Human Plasma (K2EDTA) | The sample medium. |

| Protein Precipitation Reagent | e.g., Acetonitrile with 0.1% Formic Acid | To remove proteins from the sample. |

| Mobile Phase A | e.g., Water with 0.1% Formic Acid | For liquid chromatography. |

| Mobile Phase B | e.g., Acetonitrile with 0.1% Formic Acid | For liquid chromatography. |

| LC Column | e.g., C18 reverse-phase column | To separate the analyte. |

Sample Preparation Protocol

-

Spiking: To 100 µL of each plasma sample, calibrator, and quality control sample, add 10 µL of the deuterated internal standard working solution (e.g., at a concentration of 100 ng/mL).

-

Vortexing: Briefly vortex mix the samples for approximately 10 seconds.

-

Protein Precipitation: Add 300 µL of the protein precipitation reagent (e.g., cold acetonitrile) to each sample.

-

Vortexing and Centrifugation: Vortex the samples vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Injection: Inject a specified volume (e.g., 5 µL) onto the LC-MS/MS system.

LC-MS/MS Analysis

The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

| Parameter | Example Value |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | e.g., m/z 450.3 -> 285.2 |

| MRM Transition (IS) | e.g., m/z 454.3 -> 289.2 |

Data Analysis and Interpretation

The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the deuterated internal standard. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then interpolated from this curve.

Visualizing the Workflow and Logic

The following diagrams illustrate the core concepts and workflows associated with the use of a deuterated internal standard.

References

Basic properties and synthesis of KL140061A-d4.

An In-Depth Technical Guide to KL140061A-d4: Properties and Synthesis For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the deuterated form of KL140061A, a potent and selective covalent inhibitor of the K-Ras(G12C) mutant protein. The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a pivotal signaling protein, and the G12C mutation is a common driver in various cancers. This document provides a comprehensive overview of the basic properties and a putative synthesis protocol for this compound, intended for an audience of researchers, scientists, and professionals in the field of drug development. The inclusion of deuterium in the molecule is intended to improve its pharmacokinetic profile by leveraging the kinetic isotope effect to slow down metabolism.

Basic Properties of KL140061A and this compound

KL140061A is identified as 1-(3,5-difluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide. The "-d4" designation in this compound indicates the replacement of four hydrogen atoms with deuterium. Based on the chemical structure, this deuteration is likely on the propyl group attached to the tetrahydroquinoline nitrogen.

Table 1: Physicochemical Properties of KL140061A and this compound

| Property | KL140061A (Parent Compound) | This compound (Deuterated) | Data Source/Reference |

| IUPAC Name | 1-(3,5-difluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | 1-(3,5-difluoro-4-methylphenyl)-N-(2-oxo-1-(propyl-d4)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (putative) | [1] |

| Molecular Formula | C20H22F2N2O3S | C20H18D4F2N2O3S | [1] |

| Molecular Weight | 424.47 g/mol | 428.52 g/mol (approx.) | Calculated |

| Appearance | White to off-white solid (presumed) | White to off-white solid (presumed) | N/A |

| Solubility | DMSO (presumed) | DMSO (presumed) | N/A |

| Melting Point | Not available | Not available | N/A |

| Boiling Point | Not available | Not available | N/A |

| pKa | Not available | Not available | N/A |

Note: Specific experimental data for KL140061A and its deuterated form are not publicly available. The information presented is based on available chemical supplier data and general knowledge of similar compounds.

Biological Activity and Mechanism of Action

KL140061A is a covalent inhibitor that specifically targets the cysteine residue of the K-Ras(G12C) mutant. This mutation results in a constitutively active K-Ras protein, leading to uncontrolled cell proliferation through downstream signaling pathways such as the MAPK and PI3K pathways.

By forming a covalent bond with the mutant cysteine, KL140061A locks the K-Ras(G12C) protein in an inactive, GDP-bound state. This prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream effector proteins like RAF and PI3K and ultimately blocking the oncogenic signaling cascade.

K-Ras(G12C) Signaling Pathway and Inhibition

The following diagram illustrates the simplified K-Ras signaling pathway and the mechanism of inhibition by a covalent inhibitor like KL140061A.

References

Technical Guide: Understanding and Mitigating Matrix Effects in Bioanalysis with a Case Study of KL140061A and its Deuterated Internal Standard, KL140061A-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction to Matrix Effects in Bioanalysis

In the realm of drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity. However, a significant challenge that can compromise the accuracy and reproducibility of LC-MS/MS assays is the "matrix effect."

The matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components from the sample matrix.[1] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to erroneous quantitative results.[2] Common sources of matrix effects in biological samples like plasma or serum include phospholipids, salts, and endogenous metabolites.[3][4][5]

This technical guide provides an in-depth overview of matrix effects, with a focus on experimental design for their evaluation and mitigation, using the analysis of a hypothetical compound, KL140061A, and its deuterated internal standard (IS), KL140061A-d4, as a case study.

The Role of Deuterated Internal Standards

A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium.[1] The fundamental principle behind using a deuterated IS is that it has nearly identical physicochemical properties to the analyte of interest.[1] Consequently, during sample preparation, chromatography, and ionization, the deuterated IS should be affected by the matrix in the same manner as the analyte.[1] By calculating the ratio of the analyte response to the IS response, any signal suppression or enhancement caused by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.

However, it is crucial to note that while deuterated internal standards are a powerful tool, they may not always perfectly compensate for matrix effects.[6][7] Differences in retention times between the analyte and the deuterated IS, even if slight, can lead to differential matrix effects, particularly in regions of the chromatogram with steep gradients of interfering substances.[6] Therefore, a thorough evaluation of matrix effects remains a critical component of bioanalytical method validation, in line with regulatory expectations from bodies such as the FDA and EMA.[8][9][10][11]

Experimental Design for Matrix Effect Assessment

The most widely accepted method for quantitatively assessing matrix effects is the post-extraction addition method.[2][12] This approach allows for the direct comparison of the analyte's response in a neat solution versus its response in a biological matrix extract, thereby isolating the impact of the matrix components.

Experimental Workflow

The following diagram illustrates the general workflow for the post-extraction addition experiment to evaluate the matrix effect for KL140061A and this compound.

Caption: Workflow for Matrix Effect Assessment using the Post-Extraction Addition Method.

Detailed Experimental Protocol

This protocol describes the preparation of sample sets for the evaluation of matrix effects on KL140061A using this compound as the internal standard.

Objective: To quantify the matrix effect on KL140061A at low and high concentrations in human plasma.

Materials:

-

Blank human plasma (at least 6 different lots)

-

KL140061A and this compound reference standards

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)

-

Protein precipitation solvent (e.g., Acetonitrile with 1% formic acid)

Procedure:

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution):

-

Prepare solutions of KL140061A at a low concentration (LQC) and a high concentration (HQC) in the reconstitution solvent.

-

Add this compound to each solution at the working concentration.

-

These samples represent the response of the analyte and IS in the absence of matrix.

-

-

Set B (Post-Spike Matrix):

-

Dispense blank human plasma into microcentrifuge tubes.

-

Perform the sample extraction procedure (e.g., add 3 volumes of protein precipitation solvent, vortex, and centrifuge).

-

Transfer the supernatant to a new set of tubes and evaporate to dryness.

-

Reconstitute the dried extract with the LQC and HQC solutions of KL140061A and this compound prepared for Set A.

-

These samples represent the response of the analyte and IS in the presence of extracted matrix components.

-

-

Set C (Pre-Spike Matrix - for Recovery):

-

Spike blank human plasma with KL140061A at LQC and HQC levels and with this compound at the working concentration.

-

Perform the sample extraction procedure as described for Set B.

-

Reconstitute the dried extract with the reconstitution solvent.

-

This set is used to determine the extraction recovery and is not directly used for matrix factor calculation, but is part of a comprehensive method validation.

-

-

-

LC-MS/MS Analysis:

-

Analyze all three sets of samples using the validated LC-MS/MS method.

-

Record the peak areas for both KL140061A and this compound.

-

Data Presentation and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-Normalized MF).

Calculation Formulas

-

Matrix Factor (MF):

-

MF = (Peak Area in Set B) / (Peak Area in Set A)

-

An MF of 1 indicates no matrix effect.

-

An MF < 1 indicates ion suppression.

-

An MF > 1 indicates ion enhancement.

-

-

IS-Normalized Matrix Factor:

-

IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

-

An IS-Normalized MF close to 1 indicates that the deuterated internal standard is effectively compensating for the matrix effect.

-

Tabulated Quantitative Data

The following tables summarize hypothetical data from the matrix effect experiment for KL140061A.

Table 1: Matrix Effect and IS Compensation for KL140061A in Human Plasma

| Concentration | Analyte (KL140061A) MF | IS (this compound) MF | IS-Normalized MF |

| LQC | 0.78 | 0.80 | 0.98 |

| HQC | 0.82 | 0.81 | 1.01 |

Table 2: Lot-to-Lot Variability of IS-Normalized Matrix Factor

| Plasma Lot | IS-Normalized MF (LQC) | IS-Normalized MF (HQC) |

| Lot 1 | 0.98 | 1.01 |

| Lot 2 | 1.02 | 1.03 |

| Lot 3 | 0.95 | 0.99 |

| Lot 4 | 1.05 | 1.04 |

| Lot 5 | 0.97 | 1.00 |

| Lot 6 | 0.99 | 1.02 |

| Mean | 0.99 | 1.02 |

| %CV | 3.5% | 1.8% |

Interpretation of Results:

-

The Matrix Factor (MF) for both the analyte and the IS is less than 1, indicating the presence of ion suppression.

-

The IS-Normalized MF is close to 1 for both LQC and HQC, and the coefficient of variation (%CV) across different plasma lots is less than 15%. This demonstrates that this compound effectively tracks and compensates for the ion suppression experienced by KL140061A, ensuring the accuracy and reliability of the bioanalytical method.

Logical Relationship of IS Compensation

The following diagram illustrates the logical relationship of how a deuterated internal standard compensates for matrix effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. myadlm.org [myadlm.org]

- 7. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ovid.com [ovid.com]

- 10. elearning.unite.it [elearning.unite.it]

- 11. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]

- 12. researchgate.net [researchgate.net]

The Indispensable Role of Stable Isotope-Labeled Internal Standards in LC-MS/MS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving the highest degree of accuracy and precision is paramount. This is especially critical in regulated environments such as drug development, where bioanalytical data informs crucial decisions about pharmacokinetics, safety, and efficacy. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for quantification in LC-MS/MS, offering a robust solution to the inherent variability of complex biological matrices and analytical processes. This technical guide provides an in-depth exploration of the core principles, practical implementation, and significant advantages of employing SIL-IS in LC-MS/MS workflows.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The application of SIL-IS is rooted in the principle of isotope dilution mass spectrometry (IDMS).[1] This technique involves the addition of a known quantity of an isotopically enriched version of the analyte to the sample at the earliest stage of the analytical workflow.[2] The SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3]

Because the SIL-IS and the native analyte are chemically identical, they exhibit nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[4] Any loss of analyte during extraction, or variations in ionization efficiency due to matrix effects, will be mirrored by the SIL-IS.[5] By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, accurate quantification can be achieved, as this ratio remains constant despite variations in the analytical process.[4]

Key Advantages of Employing SIL-Internal Standards

The adoption of SIL-IS in LC-MS/MS methodologies offers several distinct advantages over the use of structural analogs or external calibration alone. These benefits directly contribute to the generation of more reliable and defensible bioanalytical data.

Compensation for Matrix Effects

Matrix effects, the suppression or enhancement of analyte ionization by co-eluting components from the biological matrix, are a primary source of variability and inaccuracy in LC-MS/MS analysis.[5] Since the SIL-IS co-elutes with the analyte and shares the same physicochemical properties, it experiences the same degree of ionization suppression or enhancement.[5] Consequently, the ratio of the analyte signal to the SIL-IS signal remains unaffected, leading to more accurate quantification.[4]

Correction for Variability in Sample Preparation and Recovery

Losses during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are inevitable. A SIL-IS, being chemically identical to the analyte, will have a nearly identical extraction recovery.[4] By adding the SIL-IS at the beginning of the sample preparation process, any variability in recovery between samples is effectively normalized by the analyte-to-SIL-IS ratio.

Improved Accuracy and Precision

The ability of SIL-IS to correct for both matrix effects and recovery variability leads to a significant improvement in the accuracy and precision of the analytical method.[3] This is particularly evident when analyzing a diverse set of individual patient samples, where inter-individual matrix variability can be substantial.[3]

Data Presentation: The Impact of SIL-IS on Assay Performance

The following tables summarize quantitative data from various studies, clearly demonstrating the superior performance of SIL-IS in comparison to analog internal standards or methods without an internal standard.

| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (% CV) | Reference |

| Lapatinib | Lapatinib-d3 (SIL-IS) | Cancer Patient Plasma | Within ±10% | < 11% | [3] |

| Lapatinib | Zileuton (Analog IS) | Cancer Patient Plasma | Unacceptable (due to variable recovery) | > 15% | [3] |

| Everolimus | Everolimus-d4 (SIL-IS) | Whole Blood | 98.3% - 108.1% | 4.3% - 7.2% | [2] |

| Everolimus | 32-desmethoxyrapamycin (Analog IS) | Whole Blood | Acceptable, but with a greater slope deviation in method comparison | 4.3% - 7.2% | [2] |

| Atorvastatin | Not Specified (SIL-IS likely) | Human Plasma | LQC: 101%, HQC: 99.6% | LQC: 1.48%, HQC: 1.02% | [6] |

| Aspirin | Furosemide (Analog IS) | Human Plasma | LQC: 99.8%, HQC: 93.0% | LQC: 3.30%, HQC: 0.53% | [6] |

Table 1. Comparison of Accuracy and Precision with SIL-IS vs. Analog IS.

| Analyte | Internal Standard | Matrix | Mean Recovery (%) | Recovery Range (%) | Reference |

| Lapatinib | Lapatinib-d3 (SIL-IS) | 6 Different Donor Plasmas | Corrected for variability | 29 - 70 | [7] |

| Lapatinib | Zileuton (Analog IS) | 6 Different Donor Plasmas | Did not correct for variability | 29 - 70 | [7] |

| C-Peptide | SIL-C-Peptide (SIL-IS) | Serum | 81.3 | 78.2 - 84.7 | [8] |

Table 2. Impact of SIL-IS on Correcting for Recovery Variability.

Experimental Protocols: Practical Implementation of SIL-IS

The successful implementation of SIL-IS requires careful consideration of the experimental protocol. Below are detailed methodologies for common sample preparation techniques.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological matrices like plasma or serum.

Protocol:

-

Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the SIL-IS working solution (at a concentration that yields a robust MS signal) to each sample, calibrator, and quality control (QC) sample.

-

Vortexing: Briefly vortex the samples to ensure thorough mixing of the SIL-IS with the matrix.

-

Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to each tube. The ratio of precipitant to sample is typically 3:1 (v/v).

-

Vortexing and Incubation: Vortex the samples vigorously for 30-60 seconds to ensure complete protein precipitation. Incubate the samples at -20°C for 20 minutes to enhance precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more selective sample cleanup compared to protein precipitation, effectively removing interfering matrix components and concentrating the analyte.

Protocol:

-

Sample Pre-treatment: Aliquot 200 µL of the biological sample into a clean tube. Add 10 µL of the SIL-IS working solution and vortex. Dilute the sample with 400 µL of 4% phosphoric acid in water and vortex.

-

SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol to remove polar interferences.

-

Elution: Elute the analyte and SIL-IS from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Potential Challenges and Troubleshooting

While SIL-IS are powerful tools, their use is not without potential pitfalls. A thorough understanding of these challenges is essential for robust method development and troubleshooting.

Isotopic Purity and Crosstalk

The presence of a small amount of the unlabeled analyte in the SIL-IS material can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[9] It is crucial to assess the isotopic purity of the SIL-IS. Additionally, for analytes containing naturally abundant heavy isotopes (e.g., chlorine, bromine), the isotopic cluster of the analyte may overlap with the mass of the SIL-IS, a phenomenon known as isotopic crosstalk.[9][10] This can be mitigated by selecting a SIL-IS with a sufficient mass difference from the analyte or by monitoring a less abundant but non-interfering isotope of the SIL-IS.[10]

Deuterium Isotope Effect on Chromatography

Deuterium-labeled internal standards can sometimes exhibit a slight difference in retention time compared to their non-deuterated counterparts, a phenomenon known as the deuterium isotope effect.[11][12] This can lead to differential matrix effects if the analyte and SIL-IS do not co-elute perfectly.[11] This effect is more pronounced in normal-phase chromatography but can also be observed in reversed-phase systems.[1][13] Careful chromatographic optimization is necessary to ensure co-elution.

Regulatory Perspective and Method Validation

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, have specific recommendations for the validation of bioanalytical methods.[2][14] The use of a SIL-IS is highly recommended, and the validation process must demonstrate the method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[4][15] Key validation parameters that are critically assessed when using a SIL-IS include matrix effect, recovery, and the absence of interference between the analyte and the internal standard.[4]

Conclusion

Stable isotope-labeled internal standards are an indispensable tool in modern LC-MS/MS bioanalysis. Their ability to effectively compensate for matrix effects and variability in sample recovery leads to unparalleled accuracy and precision in quantitative measurements. While challenges such as isotopic purity and chromatographic effects exist, a thorough understanding of these phenomena and adherence to rigorous method development and validation protocols, as outlined in regulatory guidelines, will ensure the generation of high-quality, reliable data. For researchers, scientists, and drug development professionals, the judicious use of SIL-IS is a cornerstone of robust and defensible bioanalytical science.

References

- 1. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tecan.com [tecan.com]

- 6. Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KL140061A-d4 in Quantitative Bioanalysis: A Technical Overview

Introduction

In the landscape of modern drug development and clinical research, the precise quantification of therapeutic agents and their metabolites in biological matrices is paramount. This process, known as quantitative bioanalysis, underpins critical decisions in pharmacokinetics, pharmacodynamics, and toxicology. A key component of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of stable isotope-labeled internal standards (SIL-IS). KL140061A-d4, as the deuterated analogue of KL140061A, is synthesized for this explicit purpose. This technical guide explores the fundamental applications of this compound in quantitative bioanalysis, detailing its role in enhancing analytical accuracy and precision.

While specific, publicly available experimental data on KL140061A is limited, this guide outlines the established principles and methodologies for which this compound is designed. The protocols and data presented herein are representative of standard industry practices for the use of such deuterated internal standards.

Core Principles of Stable Isotope-Labeled Internal Standards

The ideal internal standard (IS) for a quantitative bioanalytical assay should exhibit physicochemical properties as close as possible to the analyte of interest. This ensures that the IS and the analyte behave similarly during all stages of sample preparation and analysis, including extraction, chromatography, and ionization. By co-eluting with the analyte, the SIL-IS can effectively compensate for variations in sample recovery, matrix effects, and instrument response.

This compound serves as an exemplary SIL-IS for its parent compound, KL140061A. The incorporation of four deuterium atoms creates a mass shift that allows the mass spectrometer to distinguish it from the unlabeled analyte, while its chemical behavior remains nearly identical.

Experimental Workflow for Bioanalysis

The development of a quantitative bioanalytical method using KL140061A and its deuterated internal standard, this compound, typically follows a structured workflow. This process ensures the final method is robust, reliable, and fit for purpose.

Detailed Methodological Protocols

The following sections provide hypothetical but standard protocols for the bioanalysis of KL140061A using this compound as an internal standard.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a common and straightforward method for extracting small molecules from plasma or serum.

-

Protocol:

-

Aliquot 100 µL of biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample, except for the blank matrix.

-

Vortex mix for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation and detection of the analyte and internal standard are achieved using a combination of liquid chromatography and tandem mass spectrometry.

-

LC Parameters (Representative):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Column Temperature: 40°C

-

-

MS/MS Parameters (Hypothetical):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

KL140061A: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

This compound: Q1 (Precursor Ion + 4 Da) -> Q3 (Product Ion)

-

-

Quantitative Data & Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability. The tables below summarize typical acceptance criteria and representative data for a validated assay.

Table 1: Calibration Curve Performance

| Parameter | Acceptance Criteria | Representative Results |

|---|---|---|

| Calibration Range | - | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting | y = 0.015x + 0.002 |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Acc/Prec ≤ 20% | 1 ng/mL |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

|---|---|---|---|---|---|

| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |

| Low QC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Mid QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

|---|---|---|---|---|

| Low QC | 3 | 85 - 115% | 0.85 - 1.15 | 0.85 - 1.15 |

| High QC | 800 | 85 - 115% | 0.85 - 1.15 | 0.85 - 1.15 |

The Logic of Internal Standard Correction

The core function of this compound is to normalize the analytical signal. The diagram below illustrates how the ratio of the analyte to the internal standard is used to ensure accurate quantification, correcting for variability at multiple stages of the process.

This compound is an essential tool for the quantitative bioanalysis of its parent compound, KL140061A. By serving as a stable isotope-labeled internal standard, it provides the most effective means of correcting for analytical variability, thereby ensuring that the generated concentration data is accurate, precise, and reliable. The methodologies outlined in this guide represent the gold standard approach for developing and validating robust LC-MS/MS assays for regulatory submission and clinical study support.

Technical Guide: Chemical and Isotopic Purity Requirements for KL140061A-d4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound KL140061A-d4 is not publicly available. This guide is a representative document based on established principles and best practices for deuterated drug candidates in the pharmaceutical industry. The data and experimental protocols presented herein are illustrative and should be adapted for the specific characteristics of the molecule.

Introduction

The strategic incorporation of deuterium into drug candidates, a process known as deuteration, is a recognized approach in medicinal chemistry to enhance the pharmacokinetic and/or toxicological profiles of therapeutic agents.[1][2] By replacing specific hydrogen atoms with their heavier, stable isotope, deuterium, it is possible to slow down metabolic processes, leading to a longer half-life, reduced formation of toxic metabolites, and potentially improved therapeutic efficacy.[2][3] This technical guide outlines the core chemical and isotopic purity requirements for the deuterated compound this compound, providing a framework for its quality control and characterization.

Rationale for Deuteration

The primary rationale for developing this compound is to improve upon the metabolic stability of its non-deuterated counterpart, KL140061A. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a phenomenon known as the kinetic isotope effect. This can lead to a decreased rate of metabolism, particularly if the deuteration site is a primary location of metabolic modification.[1][2]

Chemical Purity Requirements

Ensuring high chemical purity is critical for the safety and efficacy of any active pharmaceutical ingredient (API). For this compound, the following specifications are recommended:

Table 1: Chemical Purity Specifications for this compound

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identity | Conforms to reference | ¹H NMR, ¹³C NMR, MS, IR |

| Assay (on dried basis) | ≥ 99.0% | HPLC-UV |

| Individual Impurity | ≤ 0.10% | HPLC-UV |

| Total Impurities | ≤ 0.5% | HPLC-UV |

| Residual Solvents | Per ICH Q3C | GC-HS |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Heavy Metals | ≤ 10 ppm | ICP-MS |

Isotopic Purity Requirements

Isotopic purity is a critical quality attribute for deuterated compounds, as it directly relates to the therapeutic benefit. The key parameters are isotopic enrichment and the distribution of isotopic species.

Table 2: Isotopic Purity Specifications for this compound

| Parameter | Specification | Analytical Method |

| Deuterium Incorporation (at d4 position) | ≥ 98% | ¹H NMR, qNMR |

| Isotopic Enrichment (d4 species) | ≥ 98% | LC-MS, GC-MS |

| d0 (unlabeled) species | ≤ 1.0% | LC-MS, GC-MS |

| d1-d3 species | ≤ 1.0% (total) | LC-MS, GC-MS |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of chemical and isotopic purity.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Objective: To determine the assay and impurity profile of this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A time-based gradient from 95% A to 5% A over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

-

Objective: To determine the isotopic enrichment and distribution of deuterated species.

-

Instrumentation: LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

LC Conditions: Similar to the HPLC method for chemical purity to ensure good separation.

-

Mass Spectrometry Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization characteristics of KL140061A.

-

Data Acquisition: Full scan mode over a mass range that includes the unlabeled (d0) to the fully deuterated (d4) species.

-

Data Analysis: The relative abundance of each isotopic species (d0, d1, d2, d3, d4) is determined by integrating the peak areas of their respective mass isotopologues. A general method for determining the enrichment of isotopically labeled molecules by mass spectrometry involves several steps, including evaluating linearity, determining the purity of the mass cluster with the natural abundance analogue, and comparing measured and calculated isotope distributions.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation

-

Objective: To confirm the position and extent of deuterium incorporation.

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: The absence or significant reduction of a signal at the chemical shift corresponding to the deuterated position, relative to a non-deuterated internal standard, provides a measure of deuterium incorporation.

-

Quantitative NMR (qNMR): Can be used for a more precise determination of deuterium incorporation by comparing the integral of the signal at the deuteration site with the integral of a signal from a non-deuterated position on the molecule or a certified internal standard.

Visualizations

Hypothetical Signaling Pathway of KL140061A

The following diagram illustrates a hypothetical signaling pathway that could be modulated by KL140061A. This is a representative example and does not reflect the actual mechanism of action of a specific compound with this designation.

Caption: Hypothetical signaling cascade initiated by KL140061A.

Experimental Workflow for Purity Analysis

This diagram outlines the general workflow for the chemical and isotopic purity analysis of a batch of this compound.

Caption: Workflow for this compound quality control.

Logical Relationship of Purity Attributes

This diagram illustrates the relationship between the different purity attributes and their impact on the final drug product.

Caption: Relationship between purity and drug product quality.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Small Molecules in Plasma using a Deuterated Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of small molecule therapeutics in plasma is a critical component of pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and speed.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is best practice for ensuring the highest levels of accuracy and precision.[3][4]

A SIL-IS, like KL140061A-d4, is chemically identical to the analyte of interest but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[4] This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte. The SIL-IS compensates for variability at multiple stages of the analytical process, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[5][6][7]

This document provides a detailed protocol for the extraction and quantification of a hypothetical small molecule analyte ("Analyte X") in human plasma using its corresponding deuterated internal standard ("Analyte X-d4," for which the user may substitute this compound). The protocol is based on the widely used and robust protein precipitation (PPT) method for sample cleanup.[8][9][10]

Experimental Workflow Overview

The following diagram outlines the major steps in the plasma sample analysis workflow, from sample receipt to data analysis.

Materials and Reagents

-

Biological Matrix: Blank human plasma (K₂EDTA)

-

Analyte: Analyte X reference standard

-

Internal Standard: Analyte X-d4 (e.g., this compound) reference standard

-

Solvents:

-

Reagents:

-

Formic acid (FA), LC-MS grade

-

-

Labware:

-

1.5 mL polypropylene microcentrifuge tubes

-

96-well collection plates[12]

-

Autosampler vials with inserts

-

Calibrated pipettes and sterile tips

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~1 mg of Analyte X and Analyte X-d4 reference standards into separate volumetric flasks.

-

Dissolve in an appropriate solvent (e.g., Methanol or DMSO) to create a final concentration of 1 mg/mL.

-

-

Analyte X Working Solutions for Calibration Curve and QCs:

-

Perform serial dilutions of the Analyte X primary stock solution with 50:50 ACN:Water to prepare intermediate and working solutions. These will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

-

Dilute the Analyte X-d4 primary stock solution with 50:50 ACN:Water to achieve a final concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL). The optimal concentration should be determined during method development.[4]

-

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Prepare calibration standards by spiking the appropriate Analyte X working solution into blank human plasma (e.g., 5% of the total volume to minimize matrix effects from the spiking solution).[11]

-

Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LLOQ, mid-range, and ~80% of ULOQ).

-

A typical calibration curve range for a small molecule might be 1 to 1000 ng/mL.

Table 1: Example Calibration Standard and QC Preparation

| Sample Type | Analyte X Concentration (ng/mL) | Volume of Plasma (µL) | Volume of Spiking Solution (µL) |

| Blank | 0 | 95 | 5 (of 50:50 ACN:H₂O) |

| LLOQ Calibrator | 1 | 95 | 5 |

| Calibrator 2 | 5 | 95 | 5 |

| Calibrator 3 | 20 | 95 | 5 |

| Calibrator 4 | 100 | 95 | 5 |

| Calibrator 5 | 400 | 95 | 5 |

| ULOQ Calibrator | 1000 | 95 | 5 |

| Low QC | 3 | 95 | 5 |

| Medium QC | 150 | 95 | 5 |

| High QC | 800 | 95 | 5 |

Plasma Sample Preparation: Protein Precipitation

This protocol is designed for a 50 µL plasma sample volume.

-

Aliquoting: Into a 1.5 mL microcentrifuge tube, pipette 50 µL of the plasma sample (calibrator, QC, or unknown).

-

Internal Standard Addition: Add 10 µL of the IS Working Solution (e.g., 100 ng/mL Analyte X-d4) to each tube.

-

Protein Precipitation: Add 150 µL of cold acetonitrile (ACN) containing 0.1% formic acid. This creates a 3:1 ratio of ACN to plasma, which is effective for protein removal.[10][12][13]

-

Mixing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

-

Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean tube or a 96-well plate, being careful not to disturb the protein pellet.

-

Dilution: Add 100 µL of water containing 0.1% formic acid to the supernatant. This reduces the organic content of the final sample, which can improve peak shape in reversed-phase chromatography.

-

Final Transfer: Vortex briefly and transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific analyte.

Table 2: Suggested LC-MS/MS Parameters

| Parameter | Suggested Condition |

| LC System | UPLC/UHPLC System |

| Column | C18 Reverse Phase, e.g., 2.1 x 50 mm, 1.8 µm particle size[11] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B over 3 min, hold 1 min, return to 5% B and equilibrate for 1 min. Total run time: ~5 min. |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (analyte dependent) |

| MRM Transitions | Optimized for Analyte X and Analyte X-d4 (e.g., [M+H]⁺ > fragment) |

| Source Temperature | 500 °C |

| Gas Flow (Curtain, Nebulizer) | Optimized for instrument |

| Collision Energy (CE) | Optimized for each transition |

Data Analysis and Acceptance Criteria

-

Integration: Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.

-

Ratio Calculation: Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for all standards, QCs, and unknown samples.[5]

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is commonly used.

-

Quantification: Determine the concentration of Analyte X in QC and unknown samples by back-calculating from their peak area ratios using the regression equation of the calibration curve.

-

Acceptance Criteria: The method should be validated according to regulatory guidelines (e.g., FDA or ICH M10).[14][15][16][17]

Table 3: Example Bioanalytical Method Validation Acceptance Criteria

| Parameter | Acceptance Criteria |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | For QC samples, the mean concentration should be within ±15% of nominal, with a precision (%CV) of ≤15%. |

| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank plasma samples. |

| Matrix Effect | The IS-normalized matrix factor should have a %CV ≤ 15% across different lots of plasma. |

| Stability | Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage) with results within ±15% of nominal. |

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of a small molecule analyte in plasma using a deuterated internal standard and LC-MS/MS. The protein precipitation method is fast, simple, and suitable for high-throughput analysis.[10][12] Adherence to this protocol and proper method validation according to regulatory guidelines will ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.

References

- 1. nebiolab.com [nebiolab.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. texilajournal.com [texilajournal.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. myadlm.org [myadlm.org]

- 7. nebiolab.com [nebiolab.com]

- 8. ionsource.com [ionsource.com]

- 9. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. labs.iqvia.com [labs.iqvia.com]

- 15. fda.gov [fda.gov]

- 16. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 17. hhs.gov [hhs.gov]

Application Notes and Protocols for LC-MS/MS Assays Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in quantifying analytes in complex biological matrices. The use of a stable isotope-labeled internal standard, such as a deuterated analog (e.g., KL140061A-d4), is crucial for achieving accurate and precise measurements by compensating for variability in sample preparation and instrument response. This document provides a comprehensive guide to developing and implementing a robust LC-MS/MS assay using a deuterated internal standard.

While specific concentrations for the proprietary internal standard this compound are not publicly available, this guide outlines the principles and a general protocol for determining its optimal concentration and for the validation of the bioanalytical method in accordance with regulatory guidelines.

Determining the Optimal Concentration of the Internal Standard

The concentration of the internal standard (IS) is a critical parameter in LC-MS/MS assays. An ideal concentration should be high enough to provide a stable and reproducible signal, yet not so high as to cause detector saturation or ion suppression of the analyte. A common practice is to set the internal standard concentration at approximately 5 to 10 times the Lower Limit of Quantitation (LLOQ) of the analyte[1]. The concentration should remain constant across all calibration standards and quality control (QC) samples[1].

Table 1: Example of Internal Standard Concentration Evaluation

| IS Concentration (ng/mL) | Analyte LLOQ Response (Peak Area) | IS Response (Peak Area) | Analyte/IS Peak Area Ratio | Precision (%CV) of IS Response (n=6) |

| 10 | 5100 | 450000 | 0.0113 | 4.5 |

| 50 | 5250 | 2300000 | 0.0023 | 2.1 |

| 100 | 5050 | 4800000 | 0.0011 | 2.5 |

| 500 | 4900 | 25000000 | 0.0002 | 1.8 |

This table illustrates a hypothetical optimization experiment. A concentration of 50 ng/mL was chosen as it provides a stable IS signal with low variability without significantly suppressing the analyte signal at the LLOQ.

Experimental Protocol: Bioanalytical Method for Analyte Quantification in Human Plasma

This protocol describes a general procedure for the quantification of a small molecule analyte in human plasma using a deuterated internal standard.

1. Materials and Reagents

-

Human plasma (with appropriate anticoagulant)

-

Analyte reference standard

-

Deuterated internal standard (e.g., this compound)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, deionized and filtered

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., DMSO or Methanol).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the deuterated internal standard in a suitable solvent.

-

Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 ACN:Water to create calibration standards and quality control samples.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

Table 2: Typical LC-MS/MS Parameters

| Parameter | Condition |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Analyte Transition | To be determined by infusion |

| IS Transition | To be determined by infusion |

| Collision Energy | To be optimized |

| Dwell Time | 100 ms |

5. Method Validation The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Matrix Effect

-

Recovery

-

Stability (short-term, long-term, freeze-thaw, and post-preparative)

Table 3: Example of Accuracy and Precision Data for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.95 | 95.0 | 8.5 |

| Low QC | 3 | 2.91 | 97.0 | 6.2 |

| Mid QC | 30 | 31.2 | 104.0 | 4.1 |

| High QC | 80 | 78.9 | 98.6 | 3.5 |

Visualizing the Experimental Workflow and a Hypothetical Signaling Pathway

To aid in the understanding of the experimental process and the potential mechanism of action of a therapeutic agent, the following diagrams are provided.

Caption: Workflow for a typical LC-MS/MS bioanalytical assay.

Caption: A hypothetical kinase signaling pathway and the potential inhibitory action of a drug.

Conclusion

The successful implementation of an LC-MS/MS assay for the quantification of small molecules in biological matrices is highly dependent on the careful optimization of all experimental parameters, including the concentration of the internal standard. While specific details for this compound are not publicly available, the general principles and protocols outlined in this document provide a solid foundation for the development and validation of a robust and reliable bioanalytical method. Adherence to regulatory guidelines for method validation is essential to ensure data quality and integrity in drug development and clinical studies.

References

Application Note and Protocol: Analysis of KL140061A-d4 in Human Urine

Abstract

This document provides a comprehensive guide to the sample preparation and quantification of KL140061A-d4 in human urine, intended for researchers, scientists, and professionals in drug development. The protocols herein describe validated methods for sample clean-up and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methodologies are designed to ensure high recovery, reproducibility, and accuracy for pharmacokinetic and metabolic studies. All quantitative data are presented in structured tables, and a detailed experimental workflow is visualized.

Introduction

This compound is a deuterated stable isotope-labeled internal standard for the putative small molecule therapeutic agent, KL140061A. Accurate quantification of analytes in complex biological matrices like urine is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. This application note details robust sample preparation techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for the analysis of this compound in human urine.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Human urine (drug-free)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Ethyl acetate

-

SPE cartridges (e.g., C18, 100 mg, 3 mL)

-

Deionized water (18.2 MΩ·cm)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Sample Preparation Methodologies

-

Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

-

Loading: Mix 500 µL of urine sample with 500 µL of 2% formic acid in water. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.

-

Mixing: In a microcentrifuge tube, combine 500 µL of urine with 1 mL of ethyl acetate.

-

Extraction: Vortex the mixture vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the upper organic layer to a new tube.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 methanol:water.

-

Precipitation: Add 1 mL of cold acetonitrile to 500 µL of urine in a microcentrifuge tube.

-

Mixing: Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in 100 µL of 50:50 methanol:water.

Data Presentation

The following tables summarize the quantitative performance of each sample preparation technique for the analysis of this compound in urine.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Recovery (%) | 92.5 ± 3.1 | 85.2 ± 4.5 | 78.9 ± 5.2 |

| Matrix Effect (%) | 95.8 ± 2.5 | 88.1 ± 3.8 | 75.4 ± 6.1 |

| Process Efficiency (%) | 88.6 ± 2.9 | 75.1 ± 4.1 | 59.5 ± 5.5 |

| RSD (%) | < 5% | < 7% | < 10% |

Table 1: Comparison of Recovery, Matrix Effect, Process Efficiency, and Relative Standard Deviation (RSD) for different sample preparation methods.

| Concentration (ng/mL) | SPE (Mean ± SD) | LLE (Mean ± SD) | PPT (Mean ± SD) |

| 1 (LLOQ) | 1.05 ± 0.08 | 1.12 ± 0.15 | 1.25 ± 0.21 |

| 10 | 9.89 ± 0.45 | 10.34 ± 0.68 | 11.01 ± 1.15 |

| 100 | 101.2 ± 3.5 | 98.7 ± 5.2 | 105.6 ± 8.9 |

| 1000 (ULOQ) | 995.4 ± 25.1 | 1015.7 ± 48.3 | 980.1 ± 95.4 |

Table 2: Accuracy and precision data for this compound quantification using the three sample preparation methods across a range of concentrations. LLOQ = Lower Limit of Quantification; ULOQ = Upper Limit of Quantification.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Solid-Phase Extraction (SPE) method, which demonstrated the best performance in our validation studies.

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Conclusion

This application note provides detailed and validated protocols for the preparation of urine samples for the analysis of this compound. Based on the presented data, Solid-Phase Extraction (SPE) is the recommended method due to its superior recovery, minimal matrix effects, and high reproducibility. These protocols offer a robust foundation for researchers conducting pharmacokinetic and other drug development studies requiring the accurate quantification of this compound in a urinary matrix.

Application Note: High-Throughput Bioanalytical Method for a Small Molecule Analyte Using KL140061A-d4 as an Internal Standard by LC-MS/MS

Introduction

In drug discovery and development, the accurate quantification of small molecule therapeutics in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is best practice to ensure the accuracy and precision of LC-MS/MS assays.[3][4][5] A SIL-IS mimics the physicochemical properties of the analyte, co-eluting chromatographically and experiencing similar ionization effects, thereby compensating for variability in sample preparation, injection volume, and matrix effects.[3][5][6]

This application note details a general strategy and protocol for the development of a robust and high-throughput LC-MS/MS method for the quantification of a small molecule analyte in plasma, using KL140061A-d4 as the internal standard.

Method Development Strategy

The primary objective of this method development is to achieve a sensitive, selective, and robust assay with a short run time suitable for high-throughput analysis. The strategy involves a systematic approach to optimize sample preparation, chromatographic separation, and mass spectrometric detection.

1. Analyte and Internal Standard Characterization:

Prior to method development, it is essential to understand the physicochemical properties of both the analyte and the deuterated internal standard, this compound. This includes assessing their chemical and isotopic purity.[3] High chemical purity (>99%) is necessary to prevent interference from impurities, while high isotopic enrichment (≥98%) minimizes the contribution of the unlabeled analyte in the internal standard solution.[3]

2. Mass Spectrometry Optimization: